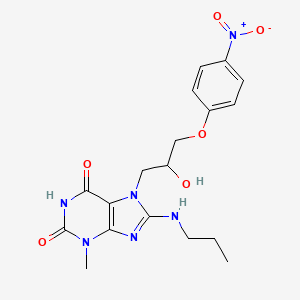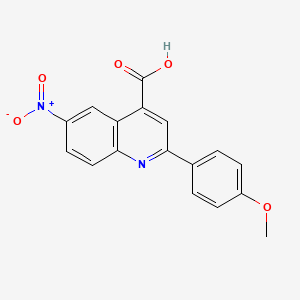
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that includes a purine core, a nitrophenoxy group, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the Nitrophenoxy Group: This step involves the nitration of a phenol derivative, followed by its coupling with the purine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like halogens or alkyl halides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield amines.
科学的研究の応用
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(ethylamino)-1H-purine-2,6(3H,7H)-dione: Similar structure but with an ethylamino group instead of a propylamino group.
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methylamino group instead of a propylamino group.
Uniqueness
The uniqueness of 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in similar compounds.
特性
分子式 |
C18H22N6O6 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C18H22N6O6/c1-3-8-19-17-20-15-14(16(26)21-18(27)22(15)2)23(17)9-12(25)10-30-13-6-4-11(5-7-13)24(28)29/h4-7,12,25H,3,8-10H2,1-2H3,(H,19,20)(H,21,26,27) |
InChIキー |
KNXHCKCNCGWSAZ-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Ethoxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105712.png)
![N1,N3-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N1,N3-dimethyl-1,3-propanediamineDihydrochloride](/img/structure/B14105720.png)

![3-(4-chlorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105729.png)
![1-[4-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105734.png)
![3-butyl-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14105740.png)
![2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14105752.png)
![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105755.png)
![3-benzyl-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14105757.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14105782.png)
![(2E)-2-(4-bromobenzylidene)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide](/img/structure/B14105796.png)
![1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105799.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14105806.png)
